5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE
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Overview
Description
5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE is a complex organic compound that belongs to the class of chromenes and benzodioxoles This compound is characterized by the presence of a bromine atom, a nitro group, and a chromene moiety fused with a benzodioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated chromene with a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The final step involves cyclization to form the benzodioxole ring. This can be achieved through a condensation reaction between a suitable phenol derivative and a diol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and benzodioxole moiety may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE: Lacks the 5-position substitution.
5-(6-CHLORO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE: Contains a chlorine atom instead of a bromine atom.
5-(6-BROMO-3-AMINO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE: Contains an amino group instead of a nitro group.
Uniqueness
5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the chromene and benzodioxole moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-bromo-3-nitro-2H-chromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO5/c17-11-2-4-13-10(5-11)6-12(18(19)20)16(23-13)9-1-3-14-15(7-9)22-8-21-14/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNRNXVCWUXQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=CC4=C(O3)C=CC(=C4)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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